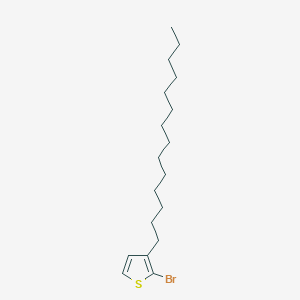

2-Bromo-3-tetradecylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-tetradecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h15-16H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUPSYVDGUEWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736788 | |

| Record name | 2-Bromo-3-tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500199-09-7 | |

| Record name | 2-Bromo-3-tetradecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Strategic Building Block for Advanced Materials

An In-Depth Technical Guide to 2-Bromo-3-tetradecylthiophene: Properties, Synthesis, and Applications in Organic Electronics

This compound is a functionalized heterocyclic compound that has emerged as a critical building block in the field of materials science, particularly for the development of organic electronics. Its molecular architecture is strategically designed: the thiophene ring forms the core of a π-conjugated system essential for semiconducting properties; the bromine atom at the 2-position serves as a highly versatile reactive site for polymerization; and the long tetradecyl alkyl chain at the 3-position ensures solubility and processability in common organic solvents.[1][2] This unique combination of features allows for the synthesis of high-performance conjugated polymers used in a variety of electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications for researchers and development scientists.

Molecular Structure and Physicochemical Properties

The functionality of this compound is directly derived from its distinct structural components. The interplay between the electron-rich thiophene ring, the reactive C-Br bond, and the solubilizing alkyl chain dictates its behavior in both chemical reactions and material formulations.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value (for this compound) | Reference Data (Analog Compound) |

| Molecular Formula | C₁₈H₃₁BrS | C₁₆H₂₇BrS (3-dodecyl) |

| Molecular Weight | 359.40 g/mol | 331.35 g/mol (3-dodecyl) |

| Appearance | Expected to be a colorless to yellow liquid or low-melting solid | Liquid (3-dodecyl) |

| Density | Not experimentally determined | ~1.105 g/mL at 25 °C (3-dodecyl) |

| Refractive Index | Not experimentally determined | ~1.509 (n20/D) (3-dodecyl) |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene) | Enhances processability for thin-film devices[1][2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: first, the alkylation of a thiophene precursor at the 3-position, followed by regioselective bromination at the 2-position. This ensures the correct isomer is formed for subsequent polymerization reactions.

Caption: Synthetic and Purification Workflow.

Experimental Protocol: Synthesis

This protocol describes a common laboratory-scale synthesis. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Step 1: Synthesis of 3-Tetradecylthiophene

-

Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromotetradecane (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux.

-

Coupling Reaction: In a separate flask, dissolve 3-bromothiophene (1.2 eq) and [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni-dppp) catalyst (0.01 eq) in anhydrous THF.

-

Cool the thiophene solution to 0 °C and slowly add the prepared tetradecylmagnesium bromide Grignard reagent.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or GC-MS.

-

Quench the reaction by carefully pouring it over an iced HCl solution. Extract the product with diethyl ether or hexane, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-tetradecylthiophene (1.0 eq) in a solvent such as dimethylformamide (DMF) or THF in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C. The reaction is highly regioselective for the 2-position of the thiophene ring.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor completion by TLC or GC-MS.

-

Pour the reaction mixture into water and extract with hexane. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Experimental Protocol: Purification

Purification is critical to achieving the high-purity material (>97%) required for electronic applications.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel.

-

Eluent: A non-polar eluent, typically pure n-hexane or a gradient of hexane in dichloromethane, is used.[3] The product is non-polar and should elute with high Rƒ.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions containing the product.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the final product as a colorless or pale yellow oil.

Spectroscopic and Analytical Characterization

While a full experimental dataset for this compound is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃) | - Thiophene Protons: Two doublets between δ 6.8-7.3 ppm, corresponding to the two hydrogens on the thiophene ring. - α-Methylene Protons: A triplet around δ 2.6-2.8 ppm, corresponding to the -CH₂- group directly attached to the thiophene ring. - Alkyl Chain Protons: A series of multiplets between δ 1.2-1.6 ppm for the bulk of the -(CH₂)₁₂- chain. - Terminal Methyl Protons: A triplet around δ 0.9 ppm for the terminal -CH₃ group. |

| ¹³C NMR (CDCl₃) | - Thiophene Carbons: Four distinct signals in the aromatic region (δ 110-145 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield to ~δ 110-115 ppm. - Alkyl Chain Carbons: A series of signals between δ 14-35 ppm, with the α-CH₂ carbon around δ 30 ppm and the terminal methyl carbon around δ 14 ppm. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z corresponding to the molecular weight, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. - Major Fragments: Expect fragmentation patterns involving the loss of the bromine atom ([M-Br]⁺) and cleavage of the alkyl chain, particularly loss of the C₁₃H₂₇ radical ([M-C₁₃H₂₇]⁺) to give a stable thienylmethyl cation. |

Reactivity and Key Applications

The primary utility of this compound lies in its role as a monomer for the synthesis of conjugated polymers. The C-Br bond is the key reactive handle for polymerization through various palladium-catalyzed cross-coupling reactions.

Caption: From Monomer to Application.

Reactivity Profile

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is readily activated by palladium(0) catalysts, making it an ideal substrate for reactions like Suzuki (with boronic esters), Stille (with organostannanes), and Kumada (with Grignard reagents) couplings. This allows for the controlled, chain-growth polymerization required to form high molecular weight, regioregular poly(3-alkylthiophenes) (P3ATs).[1]

-

Role of the Tetradecyl Chain: The long C₁₄ alkyl chain is not just a passive component. It imparts excellent solubility to the resulting polymer in organic solvents, which is crucial for solution-based processing techniques like spin-coating, inkjet printing, and roll-to-roll fabrication of thin-film electronic devices.[2] This processability is a major advantage of polymer-based electronics over traditional silicon-based devices.

Core Applications

-

Organic Field-Effect Transistors (OFETs): Regioregular P3ATs derived from this monomer are p-type semiconductors. When cast as a thin film, the polymer chains can self-assemble into ordered, crystalline domains that facilitate efficient charge transport (hole mobility). This makes them a primary choice for the active channel material in OFETs.[2][4][5]

-

Organic Photovoltaics (OPVs): In OPVs, P3ATs act as the electron donor material in a bulk heterojunction (BHJ) blend, typically mixed with a fullerene derivative (electron acceptor). The polymer absorbs sunlight to create excitons (electron-hole pairs), which are then separated at the donor-acceptor interface to generate a photocurrent. The properties of the polymer, such as its absorption spectrum and charge mobility, are critical to device efficiency.[1][2][6]

Safety and Handling

While a specific safety data sheet for this compound is not universally available, its handling should be guided by the data for structurally similar compounds like 2-bromothiophene and other alkylated bromothiophenes.

-

Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[7] Causes skin and serious eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C is recommended for long-term stability). It may be light-sensitive.[8]

Conclusion

This compound stands as a testament to rational molecular design in materials chemistry. Its structure is finely tuned to serve as a versatile precursor for high-performance organic semiconducting polymers. The combination of a reactive handle for controlled polymerization, a π-conjugated core for electronic functionality, and a long alkyl chain for solution processability makes it an invaluable tool for researchers and engineers pushing the boundaries of flexible, low-cost organic electronics. Understanding its fundamental properties, synthesis, and reactivity is key to unlocking further innovations in OFETs, OPVs, and other advanced material applications.

References

- MySkinRecipes. (n.d.). This compound.

- Nakamura, S., et al. (n.d.).

-

ChemBK. (2024, April 10). 2-BROMO THIOPHENE - Physico-chemical Properties. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromothiophene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]

-

Peninsula Chemical. (n.d.). The Versatility of 2-Bromo-3-hexylthiophene in Material Science Innovations. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-hexylthiophene. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Retrieved from [Link]

- Google Patents. (n.d.). CN111763194A - Preparation method of 2-bromothiophene.

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

Peninsula Chemical. (n.d.). Unlocking Potential: Applications of 3-Bromo-2-iodothiophene in Advanced Materials. Retrieved from [Link]

-

ResearchGate. (2015, December 22). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. Retrieved from [Link]

-

ResearchGate. (n.d.). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. Retrieved from [Link]

- Parviainen, T. A. O., et al. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules.

-

Beilstein Journals. (n.d.). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Retrieved from [Link]

-

Study.com. (n.d.). What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-tetradecylthiophene for Organic Semiconductors

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-tetradecylthiophene, a critical building block for high-performance organic semiconductor materials. This document is intended for researchers, chemists, and material scientists engaged in the development of organic electronics. The guide delves into the prevalent synthetic strategies, emphasizing the rationale behind methodological choices, and offers a detailed, field-tested protocol for its preparation. Furthermore, it covers essential purification and characterization techniques to ensure the monomer's suitability for polymerization and device fabrication.

Introduction: The Significance of this compound in Organic Electronics

Organic semiconductors have emerged as a compelling class of materials for next-generation electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Among the various classes of organic semiconductors, poly(3-alkylthiophene)s (P3ATs) have garnered significant attention due to their excellent charge transport properties, solution processability, and environmental stability.[1] The performance of these polymers is intrinsically linked to the purity and isomeric integrity of their monomeric precursors.

This compound serves as a key monomer in the synthesis of poly(3-tetradecylthiophene) (P3TDT), a polymer widely used in organic electronics.[2] The tetradecyl side chain imparts solubility in common organic solvents, facilitating device fabrication through solution-based techniques like spin-coating and printing. The bromine atom at the 2-position is crucial for subsequent polymerization reactions, most notably Kumada catalyst-transfer polycondensation (KCTP) and Grignard Metathesis (GRIM) polymerization, which enable the synthesis of regioregular, high-molecular-weight polymers.[3][4] The precise control over the position of the bromine atom and the alkyl chain is paramount, as it dictates the regioregularity of the resulting polymer, which in turn profoundly influences its electronic and optical properties.

This guide will focus on the most reliable and widely adopted synthetic route to this compound, providing a detailed experimental protocol and insights into the critical aspects of the synthesis, purification, and characterization.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound typically involves a two-step process: the alkylation of a thiophene precursor at the 3-position, followed by selective bromination at the 2-position.

Step 1: Synthesis of 3-Tetradecylthiophene

The introduction of the long alkyl chain onto the thiophene ring is most commonly achieved via a Kumada cross-coupling reaction.[5] This palladium- or nickel-catalyzed reaction involves the coupling of a Grignard reagent with an aryl halide.

Rationale for Method Selection:

-

High Yield and Selectivity: The Kumada coupling provides good to excellent yields of the desired 3-alkylated product with high regioselectivity.

-

Commercially Available Starting Materials: 3-Bromothiophene and 1-bromotetradecane (used to prepare the Grignard reagent) are readily available.[6]

-

Versatility: The methodology is adaptable to a wide range of alkyl chains, allowing for the tuning of the resulting polymer's properties.

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the low-valent metal center, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Step 2: Bromination of 3-Tetradecylthiophene

The selective bromination of 3-tetradecylthiophene at the 2-position is a critical step. The electron-donating nature of the alkyl group at the 3-position activates the thiophene ring towards electrophilic substitution, with a strong preference for the adjacent 2- and 5-positions.

Rationale for Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for this transformation due to its mild and selective brominating properties.[7][8] It provides a low concentration of bromine in the reaction mixture, which helps to minimize over-bromination and side reactions.[9]

-

Regiocontrol: The reaction with one equivalent of NBS in a suitable solvent like tetrahydrofuran (THF) or chloroform at room temperature or slightly below affords the desired this compound with high regioselectivity.[10][11] The steric hindrance from the bulky tetradecyl group further disfavors substitution at the 4-position.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound.

Synthesis of 3-Tetradecylthiophene

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| 1-Bromotetradecane | 277.28 | 27.7 g | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| 3-Bromothiophene | 163.03 | 16.3 g | 0.10 |

| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) | 540.07 | 0.54 g | 0.001 |

| 1 M Hydrochloric Acid | - | 100 mL | - |

| Diethyl Ether | - | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The system is flushed with dry nitrogen. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromotetradecane in 50 mL of anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard formation, which is evident by the disappearance of the iodine color and gentle refluxing. After the initial exotherm subsides, the remaining 1-bromotetradecane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution is then cooled to room temperature.

-

Kumada Coupling: In a separate flame-dried flask, dissolve 3-bromothiophene and Ni(dppp)Cl₂ in 100 mL of anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reaction: The freshly prepared tetradecylmagnesium bromide solution is then added dropwise to the solution of 3-bromothiophene and the nickel catalyst over 30 minutes.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature overnight. The reaction is then quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 3-tetradecylthiophene as a colorless oil.

Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Tetradecylthiophene | 280.53 | 28.1 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Hexane | - | 250 mL | - |

| Water | - | 100 mL | - |

| Saturated Sodium Thiosulfate Solution | - | 50 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: Dissolve 3-tetradecylthiophene in anhydrous THF in a round-bottom flask protected from light.

-

Bromination: Add N-bromosuccinimide portion-wise to the solution at room temperature. The reaction mixture is stirred at room temperature for 2 hours.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed in vacuo. Hexane is added to the residue to precipitate the succinimide byproduct.[12] The mixture is filtered, and the filtrate is washed with water, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a colorless oil. It is important to note that the separation of 2-bromo and 3-bromo isomers can be challenging due to their similar polarity.[13]

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Characterization

Thorough characterization of the final product is crucial to ensure its purity and structural integrity before its use in polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the thiophene proton in the aromatic region. The signals for the tetradecyl chain will appear in the aliphatic region, with the α-methylene protons adjacent to the thiophene ring appearing as a triplet.[14]

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The carbon atom attached to the bromine will have a characteristic chemical shift.[14]

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | s | 1H | Thiophene-H |

| ~2.75 | t | 2H | α-CH₂ |

| ~1.65 | m | 2H | β-CH₂ |

| ~1.26 | m | 22H | -(CH₂)₁₁- |

| ~0.88 | t | 3H | -CH₃ |

Note: Actual chemical shifts may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (359.13 g/mol for ⁷⁹Br and 361.13 g/mol for ⁸¹Br), with the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for the M and M+2 peaks).

Conclusion

The synthesis of high-purity this compound is a critical step in the development of advanced organic semiconductor materials. The two-step approach involving a Kumada cross-coupling followed by selective bromination with NBS is a robust and reliable method. Careful execution of the experimental protocol, particularly the purification steps, is essential to obtain a monomer of sufficient quality for the synthesis of high-performance poly(3-tetradecylthiophene) for various organic electronic applications. This guide provides the necessary details and rationale to enable researchers to successfully synthesize and characterize this important building block.

References

- McCullough, R. D., & Lowe, R. D. (1992). Enhanced Electrical Conductivity in Regioregularly Coupled Poly(3-alkylthiophenes).

- Bäuerle, P. (1997). Handbook of Oligo- and Polythiophenes. Wiley-VCH.

- Jeffries-El, M., & McCullough, R. D. (2005). Grignard Metathesis Polymerization (GRIM): A Versatile and Powerful Tool for the Synthesis of Regioregular Poly(3-alkylthiophene)s.

-

A new, fast, and convenient method for the bromination of thiophenes and oligothiophenes with N-bromosuccinimide (NBS) using ultrasonic irradiation is elaborated. The yield of bromothiophenes strongly depends on the initial thiophene structure and nature of the solvent.[9]

- Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374–4376.

- McCullough, R. D., Tristram-Nagle, S., Williams, S. P., Lowe, R. D., & Jayaraman, M. (1993). Self-orienting head-to-tail poly(3-alkylthiophenes): a new class of conducting polymers with a liquid-crystalline phase. Journal of the American Chemical Society, 115(11), 4910–4911.

-

This compound is used as an intermediate in the synthesis of organic semiconductors, particularly for conjugated polymers in OFETs and OPVs.[2]

- Chen, T. A., Wu, X., & Rieke, R. D. (1995). Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. Journal of the American Chemical Society, 117(1), 233–244.

-

Sheina, E. E., Liu, J., Iovu, M. C., Laird, D. W., & McCullough, R. D. (2004). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 37(10), 3526–3528.[3][15]

-

This paper shows how protonated 3,4-ethylene dioxythiophene moieties can be used as an end group to make organic conductors.[16]

-

N-Bromosuccinimide (NBS) is a chemical reagent used in radical substitution, electrophilic addition, and electrophilic substitution reactions in organic chemistry.[7][8][17]

-

Electron-rich aromatic compounds, such as phenols, anilines, and various aromatic heterocycles, can be brominated using NBS.[7][8]

-

A regioselective synthetic method to poly(3-alkylthiophenes) provides structurally homogeneous poly(3-dodecylthiophene), which upon oxidation with I2 leads to polymers with average conductivities of 600 cm–1 and maximum conductivities of 1000 S cm–1.[18]

-

The integration of multiple materials with complementary absorptions into a single junction device is regarded as an efficient way to enhance the power conversion efficiency (PCE) of organic solar cells (OSCs).[19]

-

A novel, fast and convenient method for the bromination of thiophenes and oligothiophenes with N-bromosuccinimide (NBS) using ultrasonic irradiation is elaborated.[9]

-

To a solution of a compound in acetonitrile at room temperature was added N-bromosuccinimide (NBS) in one portion. The resulting mixture was stirred at 60 °C for 2 h, quenched with water, and extracted with dichloromethane.[10]

-

The two-dimensional side groups on benzodithiophene, especially thiophene derivatives, play a critical role in tailoring the bandgap, interchain packing, and photovoltaic outcomes of the most successful polymer donors.[20]

-

A compound was dissolved in THF, and NBS was added. The reaction mixture was stirred at room temperature for 22 hours. The solvent was evaporated, and the crude product was purified by flash chromatography.[11]

-

The separation of 3-bromo-5-TIPS thiophene from its 2-bromo isomer is difficult via column chromatography due to their very low polarity and similar Rf values.[13]

-

Thiophene derivatives are useful for p-type semiconductors in OPV devices due to their excellent light absorption and carrier mobility.[21]

-

3-Bromothiophene is a key intermediate for the synthesis of 3-substituted thiophenes.[6]

-

The synthesis of 2,5-bis(5-bromo-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene was achieved by bromination with N-bromosuccinimide (NBS).[16]

-

A preparation method of 2-bromothiophene is disclosed, which improves the substitution selectivity of the 2-position of thiophene and reduces the generation of 3-bromothiophene.[22]

-

A method for preparing 2-bromothiophene involves converting thiophene in the presence of L-valine methyl ester to improve selectivity.[23]

-

All-polymer solar cells (all-PSCs) are promising for practical applications, but their efficiencies are often lower than small molecule acceptor-based OSCs due to unfavorable active-layer morphology.[24]

-

All NMR experiments were collected at 300 K on either a two-channel Bruker Avance III NMR instrument or a Bruker NEO 500 NMR spectrometer.[25]

-

The asymmetric structure of a non-fullerene acceptor results in a blue-shifted absorption and a higher LUMO energy level, making it suitable as a secondary acceptor in ternary organic solar cells.[26]

-

This technical guide provides an overview of the spectroscopic data for 2-Bromo-3-hexyl-5-iodothiophene, including predicted ¹H and ¹³C NMR data.[14]

-

A method for the catalyst-free decarboxylative cross-coupling of redox-active esters with 2-bromo-3,3,3-trifluoropropene is described.[27]

-

Experimental NMR spectra of 2,3-dibromothiophene are presented.[28]

-

Thieno[3,2-b]thiophene derivatives were synthesized using Pd-catalyzed Stille or Suzuki coupling reactions.[29]

-

New linear conjugated co-polymers incorporating substituted thieno[3,2-b]thiophenes as the donor and benzothiadiazole as the acceptor were synthesized via palladium-catalyzed Sonogashira cross-coupling polymerization.[30]

-

Organic field-effect transistors (OFETs) are promising for next-generation electronic devices, and a material with high carrier mobility is required for high-speed circuits.[1]

-

A major research effort in polymer solar cells is focused on improving light harvesting and charge carrier mobilities of the active layer materials.[19]

-

A significant amount of research has been dedicated to synthesizing suitable polymeric donor materials with a wide range of spectral absorption for organic solar cells.[31]

-

Thiazole is expected to be beneficial for constructing wide-bandgap polymer donors with deeper highest occupied molecular orbitals (HOMOs).[20]

-

The chemical shifts and coupling constant for the two protons in 2,3-dibromothiophene are obtained from its NMR spectrum.

-

The increasing complexity of natural and synthetic heterocyclic compounds necessitates the use of advanced 1D and 2D NMR techniques for structural elucidation.[32]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.cmu.edu [chem.cmu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.cmu.edu [chem.cmu.edu]

- 16. Design and synthesis of proton-dopable organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. High-performance ternary blend polymer solar cells involving both energy transfer and hole relay processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 21. tcichemicals.com [tcichemicals.com]

- 22. CN111763194A - A kind of preparation method of 2-bromothiophene - Google Patents [patents.google.com]

- 23. Preparation method of 2-bromothiophene - Eureka | Patsnap [eureka.patsnap.com]

- 24. Binary all-polymer solar cells with 19.30% efficiency enabled by bromodibenzothiophene-based solid additive - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 25. rsc.org [rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 31. mdpi.com [mdpi.com]

- 32. sites.esa.ipb.pt [sites.esa.ipb.pt]

2-Bromo-3-tetradecylthiophene chemical structure and CAS number

An In-Depth Technical Guide to 2-Bromo-3-tetradecylthiophene for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the chemical identity, synthesis, applications, and handling of this compound, a key heterocyclic building block.

Core Chemical Identity and Properties

This compound is a substituted aromatic heterocycle. Its structure consists of a five-membered thiophene ring, which is functionalized with a bromine atom at the 2-position and a long, fourteen-carbon alkyl chain (tetradecyl) at the 3-position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.

Chemical Structure

The structure combines the reactive C-Br bond, ideal for cross-coupling reactions, with the lipophilic tetradecyl chain, which enhances solubility in organic solvents and influences the morphology of resulting polymers.

Caption: Chemical structure of this compound.

Key Identifiers

The fundamental identifiers for this compound are summarized below, providing essential information for procurement, registration, and documentation.

| Identifier | Value | Reference |

| CAS Number | 500199-09-7 | [1][2] |

| Molecular Formula | C18H31BrS | [1][2] |

| Molecular Weight | 359.41 g/mol | [1][2] |

| Purity | Typically >95% (GC) | [1] |

Physicochemical Properties

While exhaustive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related 3-alkyl-2-bromothiophenes. The long tetradecyl chain suggests it is a liquid or low-melting solid at room temperature with low aqueous solubility.

| Property | Inferred/Analog Value | Note |

| Physical State | Liquid | Based on shorter-chain analogs like the dodecyl and hexyl versions. |

| Density | ~1.0-1.1 g/mL at 25 °C | Extrapolated from 2-bromo-3-dodecylthiophene (1.105 g/mL) and 2-bromo-3-hexylthiophene (1.240 g/mL). |

| Solubility | Immiscible in water | A common property for long-chain alkylated thiophenes.[3] |

| Storage Temperature | 2-8°C | Recommended for similar brominated thiophene derivatives to ensure stability. |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the regioselective bromination of its precursor, 3-tetradecylthiophene. The choice of brominating agent and reaction conditions is critical to ensure high yield and selectivity for the 2-position, which is electronically favored for electrophilic substitution.

Synthetic Workflow

The general workflow involves the selective bromination of the precursor followed by purification to isolate the target compound.

Caption: Proposed workflow for the synthesis of this compound.

Proposed Synthetic Protocol: Regioselective Bromination

This protocol is based on established methods for the selective bromination of 3-alkylthiophenes.

Expertise & Rationale:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂). NBS is a milder and more selective electrophilic brominating agent, which is crucial for preventing over-bromination (e.g., formation of 2,5-dibromo species) and other side reactions. It provides a low, steady concentration of electrophilic bromine, enhancing regioselectivity for the more activated 2-position of the thiophene ring.

-

Solvent System: A polar aprotic solvent like dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and acetic acid is used to dissolve the reactants and facilitate the ionic mechanism of the reaction.

-

Temperature Control: The reaction is typically performed at or below room temperature to further control selectivity and minimize byproduct formation.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-tetradecylthiophene (1.0 equivalent) in the chosen solvent (e.g., DMF).

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.

-

Reaction: Allow the mixture to stir at 0°C for one hour, then let it warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the combined organic layers with saturated sodium thiosulfate solution (to remove any unreacted bromine), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product is typically purified using silica gel column chromatography with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient). The final product's identity and purity should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To verify the structure and regiochemistry.

-

Mass Spectrometry: To confirm the molecular weight.

Applications in Research & Development

The unique structure of this compound makes it a valuable building block, particularly in materials science and potentially in medicinal chemistry.

Core Intermediate in Organic Electronics

This molecule is primarily used as a monomer in the synthesis of conjugated polymers for organic electronic devices.[4]

-

Organic Field-Effect Transistors (OFETs) & Organic Photovoltaics (OPVs): The thiophene unit is an excellent electron-rich building block for creating conductive polymer backbones. The long tetradecyl side chain is not just a "spectator"; it is critical for ensuring the polymer is soluble in common organic solvents, which is essential for solution-based processing techniques like spin-coating and inkjet printing. Furthermore, the side chain influences the solid-state packing and morphology of the polymer film, which directly impacts charge carrier mobility and device performance.

-

Cross-Coupling Reactions: The bromine atom at the 2-position serves as a reactive "handle" for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Kumada coupling. This allows for the polymerization of the monomer with other complementary monomers to create well-defined, regioregular conjugated polymers like poly(3-alkylthiophene)s (P3ATs).

Caption: Role of this compound in polymer synthesis.

Potential in Medicinal Chemistry and Drug Development

While direct applications in drug development are less documented than in materials science, the thiophene core is a well-established "privileged scaffold" in medicinal chemistry.[5] Thiophene-containing molecules are found in numerous FDA-approved drugs.[5]

-

Bioisostere: The thiophene ring is often used as a bioisostere of a benzene ring, offering similar aromatic properties but with different electronic characteristics and metabolic profiles due to the presence of the sulfur heteroatom.[5]

-

Lipophilicity Modification: The long tetradecyl chain provides significant lipophilicity. In drug design, tuning lipophilicity is critical for controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

-

Synthetic Handle: The bromo-functional group allows for the facile introduction of other chemical moieties, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) for this compound is widely available, handling precautions should be based on data from structurally similar and more common brominated thiophenes.

Hazard Profile (Inferred):

-

Toxicity: May be toxic if swallowed or in contact with skin.[6] 2-Bromothiophene is fatal if swallowed or inhaled and toxic in contact with skin.[7]

-

Irritation: Causes skin irritation and may cause serious eye damage.[7][8]

-

Sensitization: Possible sensitizer.[6]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

-

Avoid breathing vapors or mist.[6]

-

Do not get in eyes, on skin, or on clothing.[9]

-

Wash hands thoroughly after handling.[9]

Storage Guidelines:

-

Keep the container tightly closed.[9]

-

Store in a dry, cool, and well-ventilated place.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Store separately from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a highly specialized chemical intermediate with significant value in the field of organic electronics. Its well-defined structure provides a platform for creating advanced conjugated polymers with tailored properties for applications in transistors and solar cells. While its direct role in drug development is less defined, its structural motifs—the privileged thiophene core, the lipophilic alkyl chain, and the reactive bromo handle—represent a confluence of features that are highly relevant to modern medicinal chemistry. Proper understanding of its synthesis and adherence to strict safety protocols are essential for its effective and safe utilization in advanced research settings.

References

-

Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from Wikipedia. [Link]

-

Scientific Sales, Inc. (n.d.). This compound >95% GC 5G. Retrieved from Scientific Sales, Inc. [Link]

-

SynZeal. (n.d.). 2-Bromothiophene. Retrieved from SynZeal. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

University of California, Santa Barbara. (2009). Material Safety Data Sheet: 2-Bromo-3-hexylthiophene. UCSB Nanofab Wiki. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromothiophene. Retrieved from PrepChem.com. [Link]

- Google Patents. (2020). CN111763194A - Preparation method of 2-bromothiophene.

-

Kemiatech. (n.d.). Product Sheet for 1003-09-4 Thiophene, 2-bromo-. Retrieved from Kemiatech. [Link]

-

PubChem. (n.d.). 2-Bromo-3-nitrothiophene. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 2-Bromothiophene. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

- Google Patents. (2007). CN101045723A - Synthetic method of 2-bromine-3-methylthiophene.

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from Organic Syntheses. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2,3-Dibromothiophene. Retrieved from Chemos. [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from NIH. [Link]

-

ResearchGate. (n.d.). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Retrieved from ResearchGate. [Link]

Sources

- 1. scisale.com [scisale.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 4. This compound [myskinrecipes.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

solubility and spectral data of 2-Bromo-3-tetradecylthiophene

An In-depth Technical Guide to the Solubility and Spectral Data of 2-Bromo-3-tetradecylthiophene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key intermediate in the synthesis of advanced organic semiconducting materials.[1] The document details the molecule's solubility characteristics, governed by its unique bifunctional nature, comprising a polarizable bromothiophene head and a long, nonpolar alkyl tail. Furthermore, it presents a thorough analysis of its spectral properties, offering predicted data and interpretive insights for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Each section includes detailed, field-proven experimental protocols for data acquisition, designed to ensure accuracy and reproducibility. This guide is intended for researchers, chemists, and materials scientists engaged in the development of organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction: The Molecular Architecture and Its Implications

This compound is a strategically designed building block in materials science. Its structure features two key components:

-

The Bromothiophene Core: The thiophene ring is an electron-rich aromatic system fundamental to many conjugated polymers. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) for polymer chain extension.[2][3]

-

The 3-Tetradecyl Chain: This long (C₁₄) alkyl group is not merely a passive substituent. Its primary role is to impart solubility in common organic solvents, a critical requirement for the solution-based processing and fabrication of electronic devices.[1] This chain enhances processability, allowing for the formation of uniform thin films, a prerequisite for high-performance OFETs and OPVs.

Understanding the physicochemical properties of this molecule is paramount for optimizing reaction conditions, purification strategies, and device fabrication protocols.

Solubility Profile

The solubility of this compound is dictated by the "like dissolves like" principle. The molecule's large, nonpolar tetradecyl chain dominates its physical behavior, making it readily soluble in nonpolar and weakly polar organic solvents where London dispersion forces are the primary mode of intermolecular interaction.[4] Conversely, it is expected to be insoluble in highly polar solvents like water.

Expected Qualitative Solubility

The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Alkanes | Hexane, Heptane, Cyclohexane | Miscible | The nonpolar alkyl chain interacts favorably with nonpolar alkane solvents through strong London dispersion forces.[4] |

| Aromatic Hydrocarbons | Toluene, Xylenes, Benzene | Miscible | Strong dispersion forces and potential π-stacking interactions between the thiophene ring and the aromatic solvent. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers are effective solvents for a wide range of organic compounds, capable of accommodating both nonpolar and weakly polar solutes. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These solvents effectively dissolve molecules with a combination of polar and nonpolar character. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderately Soluble | The polarity of these solvents is higher, potentially reducing solubility compared to nonpolar options. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The strong hydrogen-bonding network of alcohols does not interact favorably with the large nonpolar alkyl chain.[4] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The energy required to disrupt the strong hydrogen bonds in water is not compensated by the weak interactions with the solute.[5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring the solution has reached equilibrium with the solid state.[5]

Causality: This protocol is designed to create a saturated solution at a constant temperature. The excess solid ensures that the solvent is fully saturated, and the extended equilibration time allows the system to reach its lowest energy state (thermodynamic equilibrium). Centrifugation and filtration are critical to remove all undissolved solids, which would otherwise lead to an overestimation of solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials with tight-sealing caps. The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium was achieved.[5]

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Place the sealed vials in a constant-temperature orbital shaker set to the target temperature (e.g., 25 °C). Agitate the mixtures for 48-72 hours. A shorter duration may result in only kinetic solubility, not the true thermodynamic value.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, use a syringe equipped with a 0.45 µm PTFE filter.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration using an appropriate analytical technique, such as HPLC-UV or UV-Vis spectroscopy, against a pre-calibrated standard curve.

Diagram: Workflow for Solubility Determination

Caption: Shake-flask method for equilibrium solubility.

Spectroscopic Characterization

Spectroscopy is an indispensable tool for verifying the identity, purity, and structure of this compound. The following sections provide predicted spectral data based on the analysis of its constituent parts: the 2-bromothiophene core and the tetradecyl chain.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]

Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve approximately 15-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak.[9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A sufficient number of scans should be averaged to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to yield a spectrum of singlets, one for each unique carbon atom. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

The proton NMR spectrum is expected to clearly show signals for both the aromatic thiophene protons and the aliphatic tetradecyl chain protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.15 | Doublet (d) | 1H | Thiophene-H₅ | The proton at position 5 is coupled to the proton at position 4. |

| ~ 6.85 | Doublet (d) | 1H | Thiophene-H₄ | The proton at position 4 is coupled to the proton at position 5. |

| ~ 2.75 | Triplet (t) | 2H | α-CH₂ | This methylene group is adjacent to the thiophene ring, causing a downfield shift. It is coupled to the β-CH₂ group. |

| ~ 1.60 | Multiplet (m) | 2H | β-CH₂ | The second methylene group in the alkyl chain. |

| ~ 1.25 | Broad Multiplet | ~22H | -(CH₂)₁₁- | The internal methylene groups of the long alkyl chain overlap to form a large, broad signal. |

| ~ 0.88 | Triplet (t) | 3H | Terminal -CH₃ | The terminal methyl group is coupled to the adjacent methylene group, resulting in a characteristic triplet. |

The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138-142 | C₃ (C-Alkyl) | The carbon atom of the thiophene ring attached to the alkyl group. |

| ~ 128-130 | C₅ | The CH carbon adjacent to the sulfur atom. |

| ~ 125-127 | C₄ | The second CH carbon of the thiophene ring. |

| ~ 110-115 | C₂ (C-Br) | The carbon atom bonded to the bromine, which is significantly shielded. |

| ~ 32 | -(CH₂)₁₂- | The internal methylene carbons of the alkyl chain typically resonate around this region. |

| ~ 30-31 | α-CH₂ | The methylene carbon directly attached to the thiophene ring. |

| ~ 22.7 | -CH₂-CH₃ | The penultimate carbon of the alkyl chain. |

| ~ 14.1 | Terminal -CH₃ | The terminal methyl carbon, typically the most upfield signal in the spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of IR radiation that correspond to bond vibrations.[10]

Protocol: IR Spectrum Acquisition (Thin Film Method)

-

Sample Preparation: As this compound is expected to be a liquid or low-melting solid at room temperature, the simplest method is to prepare a thin film. Place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[11]

-

Background Scan: First, record a background spectrum of the clean, empty salt plates. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the final sample spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background.

The IR spectrum will be dominated by the absorptions from the long alkyl chain, with more subtle, characteristic peaks from the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3050 | C-H Stretch | Aromatic C-H (Thiophene) | Weak-Medium |

| 2955 - 2920 | C-H Stretch | Aliphatic -CH₂- (asymmetric) | Strong |

| 2875 - 2850 | C-H Stretch | Aliphatic -CH₃ & -CH₂- (symmetric) | Strong |

| 1470 - 1450 | C-H Bend | Aliphatic -CH₂- (scissoring) | Medium |

| ~ 1430 | C=C Stretch | Aromatic Ring (Thiophene) | Medium |

| ~ 1380 | C-H Bend | Aliphatic -CH₃ (umbrella) | Medium |

| 850 - 700 | C-H Bend | Aromatic C-H (out-of-plane) | Medium-Strong |

| ~ 690 | C-S Stretch | Thiophene Ring | Weak-Medium |

| ~ 600 - 500 | C-Br Stretch | Bromoalkane | Medium |

Diagram: General Spectroscopic Analysis Workflow

Caption: Integrated workflow for spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption is primarily due to π → π* transitions within the bromothiophene chromophore.[12]

Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is highly soluble, such as hexane or cyclohexane.

-

Sample Preparation: Prepare a very dilute solution (typically in the micromolar range) of the compound in the chosen solvent.

-

Data Acquisition: Record the spectrum in a quartz cuvette. First, run a baseline spectrum with the pure solvent, then run the spectrum of the sample solution. The absorption maximum (λₘₐₓ) will be recorded.

Compared to unsubstituted 2-bromothiophene, which has a λₘₐₓ around 230-240 nm, the tetradecyl group at the 3-position acts as a weak electron-donating group (auxochrome).[13] This is expected to cause a slight bathochromic (red) shift of the absorption maximum.

-

Expected λₘₐₓ: ~240 - 250 nm

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information from fragmentation patterns.

Protocol: Mass Spectrum Acquisition (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like hexane.

-

Data Acquisition: Inject the sample into the GC-MS. The GC will separate the compound from any impurities before it enters the mass spectrometer. The EI source will ionize the molecules, and the analyzer will separate them based on their m/z ratio.

The most critical feature in the mass spectrum will be the molecular ion (M⁺) peak, which confirms the molecular weight.

-

Molecular Formula: C₁₈H₃₁BrS

-

Molecular Weight: 359.39 g/mol (using most common isotopes ¹²C, ¹H, ⁷⁹Br, ³²S)

Key Feature: Bromine Isotope Pattern Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pattern for any bromine-containing fragment. The molecular ion will appear as two peaks of almost equal intensity:

-

M⁺ peak: at m/z ≈ 358 (corresponding to C₁₈H₃₁⁷⁹BrS)

-

[M+2]⁺ peak: at m/z ≈ 360 (corresponding to C₁₈H₃₁⁸¹BrS)

-

Intensity Ratio: M⁺ : [M+2]⁺ ≈ 1:1[14]

Expected Fragmentation: The most likely fragmentation pathway under EI conditions is the cleavage of the alkyl chain.

-

Loss of C₁₃H₂₇ radical: A significant peak corresponding to the loss of the alkyl chain except for the alpha-methylene, leading to a fragment around m/z = 175/177.

-

Alkyl Fragments: Peaks corresponding to various fragments of the tetradecyl chain (e.g., C₄H₉⁺ at m/z = 57).

References

-

ChemBK. (2024). 2-BROMO THIOPHENE - Physico-chemical Properties. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-3-hexylthiophene. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Room temperature near-UV absorption spectra of 2-bromo- and 2-iodothiophene. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiophene, 2-bromo- (CAS 1003-09-4). Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). 2-Bromothiophene. National Institutes of Health. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-bromo-. NIST WebBook. Available at: [Link]

-

PMC. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectra of 2 (light blue), 3 (dark blue), 4 (dark.... Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-bromo-. NIST WebBook. Available at: [Link]

-

SynZeal. (n.d.). 2-Bromothiophene | 1003-09-4. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. NIST WebBook. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Available at: [Link]

-

Michigan State University, Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Available at: [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-3-phenylthiophene. National Institutes of Health. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. compoundchem.com [compoundchem.com]

- 11. edu.rsc.org [edu.rsc.org]

- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Bromo-3-tetradecylthiophene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-3-tetradecylthiophene, a critical building block in the field of organic electronics and materials science. From sourcing commercial suppliers to understanding its applications and ensuring experimental success through rigorous quality control, this document serves as an essential resource for researchers, scientists, and professionals in drug development who may encounter this versatile molecule in their work.

Introduction to this compound

This compound, with the CAS Number 500199-09-7, is a substituted thiophene derivative that has garnered significant attention as a monomer for the synthesis of high-performance conjugated polymers.[1][2][3] Its molecular structure, featuring a brominated thiophene core and a long tetradecyl alkyl chain, imparts a unique combination of properties essential for its primary applications. The bromo-functional group serves as a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Kumada coupling, enabling the formation of well-defined polymeric structures.[4] The tetradecyl chain enhances the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing and the fabrication of thin-film electronic devices.[4]

The key molecular details are:

Commercial Suppliers of this compound

The quality and purity of starting materials are paramount for the reproducibility of experimental results. Several chemical suppliers offer this compound, and the choice of supplier can depend on factors such as purity, available quantities, cost, and shipping times. Below is a comparative table of some of the commercial suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 95% | 1 g, 5 g | Ships in 7 days from an Aldrich Partner (Combi-Blocks, Inc.).[2] |

| TCI America | ≥95.0% (GC) | 1 g, 5 g | Available through distributors like Fisher Scientific.[5] |

| Scientific Sales, Inc. | >95% (GC) | 5 g | Provides basic product specifications.[1] |

| Combi-Blocks, Inc. | 95% | 1 g, 5 g | Also available through Sigma-Aldrich.[2] |

| AK Scientific | Not specified | 1 g | Pricing information available through ChemicalBook.[3] |

| TRC | Not specified | 10 mg | Pricing information available through ChemicalBook.[3] |

| MySkinRecipes | ≥95% | 200 mg, 1 g | Provides a product description with applications.[4] |

| Lumora Chemicals | 95.00% | mg, gm, kg | Available for laboratory/research use only.[6] |

Note: Pricing and availability are subject to change and should be verified on the respective supplier's website.

The Pivotal Role in Organic Electronics

The primary application of this compound lies in its use as a monomer for the synthesis of conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs). These polymers are cornerstone materials for a range of organic electronic devices, including:

-

Organic Field-Effect Transistors (OFETs): The semiconducting nature of polymers derived from this monomer allows for the fabrication of the active channel layer in OFETs.[4] The long alkyl side chains aid in the self-assembly and ordering of the polymer chains, which is critical for achieving high charge carrier mobility.

-

Organic Photovoltaics (OPVs): In OPVs, these polymers can function as the electron donor material in the photoactive bulk heterojunction layer.[4] The tunability of the electronic properties through copolymerization allows for the optimization of light absorption and energy level alignment for efficient charge separation.

The thiophene ring itself is a π-electron-rich heterocycle that contributes to the delocalized electronic structure of the resulting polymer backbone, which is essential for charge transport.[7] The strategic placement of the bromine atom at the 2-position of the thiophene ring directs the polymerization to occur in a regioregular fashion, leading to polymers with improved electronic properties.

Experimental Protocol: Synthesis of a Conjugated Polymer via Suzuki Coupling

A common application of this compound is its polymerization via a palladium-catalyzed Suzuki cross-coupling reaction. Below is a representative, detailed protocol.

Materials:

-

This compound

-

A suitable bis(boronic acid) or bis(boronic ester) comonomer (e.g., Thieno[3,2-b]thiophene-2,5-diylbis(boronic acid pinacol ester))

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask, under an inert atmosphere, dissolve this compound (1 equivalent) and the bis(boronic ester) comonomer (1 equivalent) in the anhydrous solvent.

-

Degassing: Degas the solution by bubbling with an inert gas for at least 30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Base Addition: Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-3 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified reaction time (typically 12-48 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

-

Characterization: Dry the purified polymer under vacuum and characterize it using techniques such as ¹H NMR, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and UV-Vis spectroscopy to determine its optical properties.

Diagram of the Suzuki Coupling Workflow:

Caption: Workflow for the synthesis of a conjugated polymer using this compound via Suzuki coupling.

The Imperative of Quality Control and Material Characterization

The success of a polymerization reaction and the performance of the resulting electronic device are highly dependent on the purity of the starting monomer. Impurities can act as traps for charge carriers, quench excited states, and disrupt the packing of polymer chains, all of which are detrimental to device performance. Therefore, a rigorous quality control workflow for the incoming this compound is not just recommended, but essential for reproducible and high-quality research.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the monomer.

-

Elemental Analysis: To confirm the elemental composition.

Diagram of the Quality Control Workflow:

Caption: A typical quality control workflow for incoming this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for brominated aromatic compounds should be followed. These compounds are often irritants and may be harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9][10] Store the material in a cool, dry, and well-ventilated area, away from oxidizing agents.[8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced organic electronic materials. A thorough understanding of its properties, reliable sourcing from commercial suppliers, and stringent quality control are the cornerstones of successful and reproducible research in this exciting field. This guide provides the foundational knowledge for researchers to confidently incorporate this important monomer into their synthetic and device fabrication workflows.

References

-

This compound >95% GC 5G - Scientific Sales, Inc. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

2-bromo-3-dodecylthiophene suppliers USA. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Vector SDS and Chemical Management. (2018, March 7). Retrieved from [Link]

-

2-bromo Thiophene at Best Price in Bhavnagar, Gujarat | Skylead Chemicals Ltd. (n.d.). Retrieved from [Link]

-

From computational discovery to experimental characterization of a high hole mobility organic crystal. (2011, August 16). National Institutes of Health. Retrieved from [Link]

- CN102363614A - Method for synthesizing 2-bromothiophene - Google Patents. (n.d.).

- CN108929306B - Preparation method of 3-bromothiophene - Google Patents. (n.d.).

-

Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC - PubMed Central. (2022, December 16). Retrieved from [Link]

Sources

- 1. scisale.com [scisale.com]

- 2. This compound | 500199-09-7 [sigmaaldrich.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. lumorachemicals.com [lumorachemicals.com]

- 7. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]

Understanding the Compound: A Profile of 2-Bromo-3-tetradecylthiophene

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-tetradecylthiophene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 500199-09-7). It is intended for researchers, chemists, and laboratory professionals engaged in the synthesis and application of advanced materials, particularly in the field of organic electronics. As a key building block for conjugated polymers, its proper handling is paramount to ensuring laboratory safety and experimental integrity.